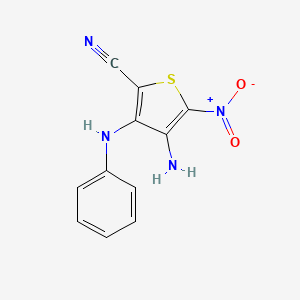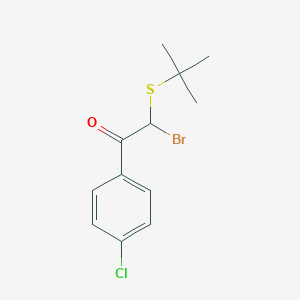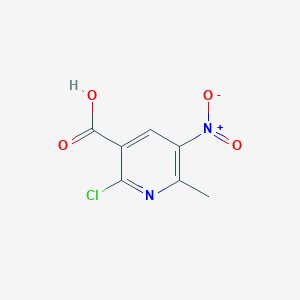
5-Methylfluoranthen-8-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylfluoranthen-8-OL: is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of a methyl group at the 5th position and a hydroxyl group at the 8th position on the fluoranthene skeleton. Fluoranthene itself is known for its fluorescence under UV light and is a structural isomer of pyrene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylfluoranthen-8-OL can be achieved through various organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild conditions. The specific steps include:
- Preparation of the boron reagent.
- Coupling of the boron reagent with a halogenated fluoranthene derivative.
- Introduction of the hydroxyl group through subsequent functionalization.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are optimized to achieve the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: 5-Methylfluoranthen-8-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to an alkane.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Formation of 5-Methylfluoranthen-8-one.
Reduction: Formation of 5-Methylfluoranthene.
Substitution: Various substituted fluoranthene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Methylfluoranthen-8-OL is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine: Research into the biological activity of this compound includes its potential use as a fluorescent probe for imaging and diagnostic purposes. Its ability to interact with biological molecules makes it a candidate for studying cellular processes.
Industry: In the industrial sector, this compound is investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-Methylfluoranthen-8-OL involves its interaction with molecular targets through its hydroxyl and methyl groups. These functional groups enable the compound to form hydrogen bonds and participate in various chemical reactions. The pathways involved may include:
Binding to proteins: The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function.
Electron transfer: The aromatic structure of this compound allows it to participate in electron transfer reactions, which are crucial in many biological processes.
Comparison with Similar Compounds
Fluoranthene: A structural isomer with similar fluorescence properties but lacking the methyl and hydroxyl groups.
Pyrene: Another PAH with a similar structure but different chemical properties due to the absence of the five-membered ring.
1-Methylfluoranthene: Similar to 5-Methylfluoranthen-8-OL but lacks the hydroxyl group.
Uniqueness: Its ability to undergo various chemical reactions and its fluorescence properties make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
88020-90-0 |
|---|---|
Molecular Formula |
C17H12O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
5-methylfluoranthen-8-ol |
InChI |
InChI=1S/C17H12O/c1-10-7-11-3-2-4-14-13-6-5-12(18)9-15(13)16(8-10)17(11)14/h2-9,18H,1H3 |
InChI Key |
SILOMNQLDUKMSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=CC=C2)C4=C(C3=C1)C=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


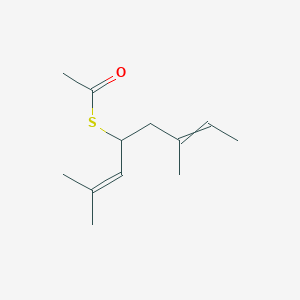
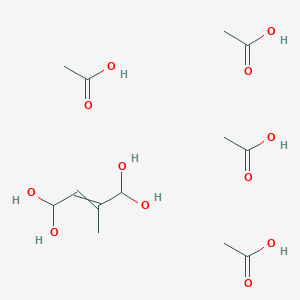
![Dibutyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14376591.png)
![Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl-](/img/structure/B14376598.png)
![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)

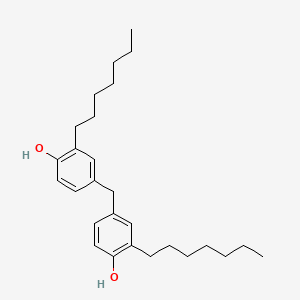

![{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane](/img/structure/B14376633.png)
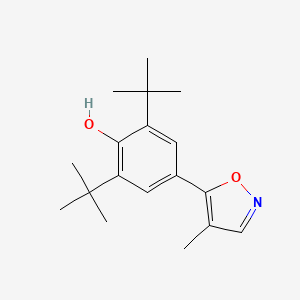
![2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14376641.png)
